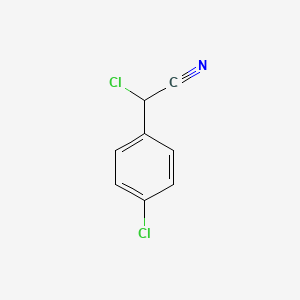
2-Chloro-2-(4-chlorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-(4-chlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-2-(4-chlorophenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H7Cl2N
- Molecular Weight : 188.06 g/mol
- IUPAC Name : this compound
This compound features a chlorinated phenyl group and a nitrile functional group, which may influence its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural attributes, which suggest potential interactions with various biological targets:
- Enzyme Inhibition : The presence of halogen atoms (chlorine) in the structure may enhance binding affinity to enzymes, potentially acting as an inhibitor for certain metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of microorganisms, suggesting that this compound may exhibit antibacterial or antifungal properties.
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer potential of this compound.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound possess significant antimicrobial properties. For example, studies have shown that chlorinated phenyl compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Cytotoxicity Studies
A study assessing the cytotoxic effects of various acetonitrile derivatives found that several exhibited selective toxicity towards cancer cell lines while sparing normal cells. The following table summarizes the cytotoxic effects observed in related compounds:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Acetyl-2,5-disubstituted | A549 (Lung) | 25 | Significant cytotoxicity |
| HepG2 (Liver) | 30 | Moderate cytotoxicity | |
| 2-Chloro-4-methylphenyl | MDA-MB-231 (Breast) | 15 | High selectivity for cancer cells |
These findings indicate that the structural characteristics of chlorinated acetonitriles may confer selective cytotoxicity against certain cancer cell lines.
Study on Anticancer Activity
A case study investigated the anticancer properties of a series of chlorinated acetonitriles, including those similar to this compound. The study reported:
- In vitro assays demonstrated that these compounds inhibited cell proliferation in breast and lung cancer models.
- Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways.
Toxicological Assessments
Toxicological assessments have been conducted to evaluate the safety profile of related compounds. One study noted that while certain chlorinated acetonitriles exhibited high antimicrobial activity, they also presented moderate toxicity to mammalian cells at high concentrations.
属性
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPSFRKJZTCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














